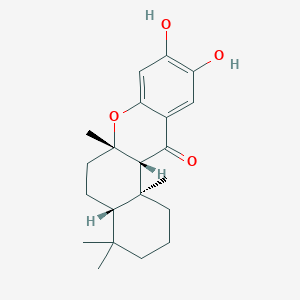

15-Oxopuupehenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H28O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(4aS,6aS,12aR,12bS)-9,10-dihydroxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-12-one |

InChI |

InChI=1S/C21H28O4/c1-19(2)7-5-8-20(3)16(19)6-9-21(4)18(20)17(24)12-10-13(22)14(23)11-15(12)25-21/h10-11,16,18,22-23H,5-9H2,1-4H3/t16-,18+,20-,21-/m0/s1 |

InChI Key |

UVKYMKMZOUXEAN-OFCAXSSNSA-N |

SMILES |

CC1(CCCC2(C1CCC3(C2C(=O)C4=CC(=C(C=C4O3)O)O)C)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C(=O)C4=CC(=C(C=C4O3)O)O)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2C(=O)C4=CC(=C(C=C4O3)O)O)C)C)C |

Synonyms |

(-)-15-oxopuupehenol 15-oxopuupehenol |

Origin of Product |

United States |

Structural Elucidation Methodologies of 15 Oxopuupehenol

Advanced Spectroscopic Techniques for Complete Structural Assignment

Spectroscopic methods are fundamental in determining the structure of natural products like 15-Oxopuupehenol, especially when only small quantities are available.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for establishing the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion and fragment ions with high accuracy (typically to four or more decimal places), HRMS can distinguish between elemental compositions that might have similar nominal masses savemyexams.comuni-saarland.delibretexts.org. This allows for the deduction of the exact number of atoms of each element present in the molecule.

Furthermore, the fragmentation patterns observed in mass spectrometry provide valuable clues about the molecule's structure. When the molecular ion is subjected to ionization, it can fragment into smaller, charged ions and neutral radicals. The pattern of these fragment ions, often referred to as the fragmentation fingerprint, is characteristic of the molecule's substructures and the types of bonds present. Analyzing these fragments can help in identifying functional groups and the arrangement of atoms within the molecule libretexts.orgmsu.edu. For compounds like this compound, fragmentation might involve the loss of water, methyl groups, or cleavage of specific rings within its tetracyclic structure.

Table 1: Hypothetical HRMS Data for this compound

| Ion Type | Observed m/z | Calculated m/z | Error (ppm) | Proposed Formula |

| Molecular Ion | 318.2145 | 318.2144 | 0.3 | C₂₀H₂₆O₃ |

| Fragment Ion (M-H₂O)⁺ | 300.2038 | 300.2038 | 0.0 | C₂₀H₂₄O₂ |

| Fragment Ion (M-Me)⁺ | 303.2011 | 303.2010 | 0.3 | C₁₉H₂₅O₃ |

Note: The data presented in this table are illustrative and based on the general molecular formula of similar compounds in the puupehenone family. Actual experimental data would be required for precise values.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques, is crucial for establishing the connectivity of atoms and determining the relative stereochemistry of this compound numberanalytics.comwikipedia.orgcaltech.eduipb.ptlibretexts.org.

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information about the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (splitting patterns due to spin-spin coupling). Carbon-13 (¹³C) NMR reveals the number of different carbon environments and their chemical shifts.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other through chemical bonds, thereby mapping out the carbon skeleton numberanalytics.comwikipedia.org.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons (¹H-¹³C), helping to assign specific proton signals to their corresponding carbon atoms wikipedia.orglibretexts.org.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating Frame Overhauser Effect Spectroscopy): These techniques provide information about the spatial proximity of protons that are close in three-dimensional space, even if they are not directly bonded. This is essential for determining the relative stereochemistry of chiral centers and the conformation of the molecule numberanalytics.comwikipedia.org.

By analyzing the combined data from these NMR experiments, chemists can piece together the complete structural architecture of this compound, including the arrangement of its atoms and the relative orientation of its substituents.

Table 2: Representative NMR Data for this compound (Hypothetical)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H-1 | 4.50 | d | 7.5 | H-1 |

| ¹H-2 | 2.15 | m | - | H-2 |

| ¹H-3 | 1.80 | m | - | H-3 |

| ¹³C-1 | 78.5 | CH | - | C-1 |

| ¹³C-2 | 35.2 | CH₂ | - | C-2 |

| ¹³C-15 | 205.1 | C=O | - | C-15 (ketone) |

Note: This table provides illustrative ¹H and ¹³C NMR data. Actual assignments would be based on extensive 2D NMR analysis and comparison with known compounds.

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are employed to determine the absolute configuration of chiral molecules like this compound mdpi.comnih.govnih.gov. These techniques measure the differential absorption of left and right circularly polarized light by chiral molecules.

Circular Dichroism (CD) Spectroscopy: CD spectra exhibit characteristic Cotton effects (positive or negative bands) at specific wavelengths corresponding to electronic transitions within the molecule. By comparing the experimental CD spectrum with spectra calculated using quantum chemical methods (e.g., Density Functional Theory - DFT) for different possible absolute configurations, the correct stereochemistry can be assigned mdpi.comnih.gov.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. Similar to CD, the shape and sign of the ORD curve can be correlated with the absolute configuration, often in conjunction with theoretical calculations.

These methods are particularly valuable when X-ray crystallography is not feasible, or to confirm assignments made through other means. The presence of multiple chiral centers in this compound necessitates these advanced techniques for unambiguous stereochemical assignment.

Table 3: Hypothetical CD Spectral Data for this compound

| Wavelength (nm) | Ellipticity (mdeg) | Cotton Effect |

| 240 | -15.2 | Negative |

| 285 | +8.1 | Positive |

| 310 | -4.5 | Negative |

Note: CD data is highly dependent on the specific chromophores within the molecule and their spatial arrangement. These values are illustrative.

X-ray Crystallography as a Definitive Structural Analysis Tool for this compound and Analogues

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that suitable single crystals can be obtained wikipedia.orgnih.govlibretexts.org. This technique involves diffracting X-rays off a crystalline sample. The resulting diffraction pattern is analyzed mathematically to reconstruct the electron density map of the molecule, revealing the precise positions of all atoms, bond lengths, bond angles, and stereochemistry wikipedia.orglibretexts.org.

For this compound, obtaining single crystals of sufficient quality can be challenging, as is common with many natural products. However, if successful, X-ray crystallography can confirm all structural assignments made by spectroscopic methods and provide an unambiguous determination of the absolute configuration. It can also reveal details about molecular packing and intermolecular interactions within the crystal lattice. Studies on related puupehenones have utilized X-ray crystallography to validate their proposed structures rsc.org.

Table 4: Typical X-ray Crystallography Parameters

| Parameter | Value/Description |

| Crystal System | Monoclinic / Orthorhombic (example) |

| Space Group | P2₁ / Pbca (example) |

| Unit Cell Parameters | a = X.XX Å, b = Y.YY Å, c = Z.ZZ Å, β = β° (example) |

| R-factor | 0.045 (example) |

| Final R₁ | 0.042 (example) |

| GOF | 1.05 (example) |

Note: These parameters are typical for X-ray crystallographic studies of organic molecules. Specific values would depend on the actual crystal of this compound.

Compound Name Table:

this compound

Puupehenol

Puupehenone

Puupehedione

Halopuupehenones

Cyanopuupehenol

20-methoxypuupehenone

20-methoxy-9,15-ene-puupehenol

15,20-dimethoxypuupehenol

Biosynthetic Investigations of 15 Oxopuupehenol

Proposed Biogenetic Pathways from Common Sesquiterpenoid and Phenolic Precursors

The biosynthesis of sesquiterpenoids, including 15-Oxopuupehenol, originates from fundamental isoprenoid building blocks. The universal precursors are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized via either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway mdpi.commdpi.comgenome.jp. These C5 units are sequentially condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15) mdpi.comgenome.jp. FPP serves as the direct precursor for all sesquiterpenoids.

The formation of sesquiterpene skeletons from FPP involves cyclization reactions catalyzed by terpene synthases, leading to a vast array of carbon skeletons mdpi.commdpi.comgenome.jpwur.nl. For meroterpenoids, such as those in the puupehenone family to which this compound belongs, the biosynthesis is considered to be of mixed origin, incorporating both isoprenoid (sesquiterpene) and polyketide or shikimic acid-derived phenolic moieties encyclopedia.pubmdpi.comacs.org. While specific precursors for this compound itself are not detailed in the provided literature, its structural features suggest a pathway involving the cyclization of FPP to form the sesquiterpene core, followed by its conjugation with a phenolic unit derived from common metabolic pathways encyclopedia.pub. Marine organisms, particularly sponges, are primary producers of these compounds mdpi.com.

Table 3.1.1: General Precursors in Sesquiterpenoid Biosynthesis

| Precursor Name | Carbon Count | Biosynthetic Origin | Role in Sesquiterpenoid Biosynthesis |

| Isopentenyl Diphosphate (IPP) | C5 | Mevalonate (MVA) or MEP pathway | Fundamental building block for all isoprenoids; condenses with DMAPP to form GPP. |

| Dimethylallyl Diphosphate (DMAPP) | C5 | Mevalonate (MVA) or MEP pathway | Fundamental building block for all isoprenoids; condenses with IPP to form GPP. |

| Geranyl Diphosphate (GPP) | C10 | Condensation of IPP and DMAPP | Precursor to monoterpenoids; further condensation with IPP leads to FPP. |

| Farnesyl Diphosphate (FPP) | C15 | Condensation of GPP and IPP | Direct precursor for sesquiterpenoids; undergoes cyclization by terpene synthases to form diverse sesquiterpene skeletons. |

Enzymatic Transformations and Key Intermediates in Puupehenone Biosynthesis

Research indicates that this compound is closely related to puupehenone, with synthetic studies showing that (+)-puupehenone can be derived from synthetic (−)-15-oxopuupehenol in a three-step process researchgate.net. This suggests that this compound may function as a biosynthetic intermediate or a direct precursor in the pathway leading to puupehenone and related compounds within marine organisms. The biosynthesis would likely involve a series of enzymatic transformations, including cyclization of the sesquiterpene skeleton, incorporation of a phenolic moiety, and subsequent oxidations and functional group modifications.

While specific enzymes directly responsible for this compound biosynthesis in its natural producers have not been explicitly identified in the provided literature, general sesquiterpene biosynthesis relies on terpene synthases for skeleton formation genome.jpwur.nl. Further modifications, such as hydroxylations and oxidations, are commonly catalyzed by cytochrome P450 enzymes nih.gov.

Synthetic routes to puupehenone and its analogues often involve key intermediates that shed light on the structural transformations required. For instance, synthetic strategies have utilized intermediates such as deoxygenated C15-OH groups, ketone functionalities, and aryl vinyl ketones mdpi.com. Common starting materials for the synthesis of the puupehenone family include (-)-sclareol, (+)-sclareolide, and R-(-)-carvone researchgate.netmdpi.comresearchgate.netresearchgate.net. These synthetic intermediates and starting materials provide valuable insights into the types of chemical transformations that may be mimicked or directly carried out by biosynthetic enzymes.

Synthetic Methodologies for 15 Oxopuupehenol and Derivatives

Total Synthesis Strategies of 15-Oxopuupehenol

The total synthesis of this compound has been approached using various strategies, often starting from readily available chiral pool materials such as R-(−)-carvone, (+)-sclareolide, or (−)-sclareol. These syntheses aim to efficiently construct the molecule's characteristic tetracyclic framework and establish its precise stereochemistry.

Retrosynthetic analysis plays a crucial role in devising efficient synthetic pathways to this compound. Common disconnections often target the formation of the chromanone core and the assembly of the sesquiterpene side chain. Key bond-forming reactions that have been successfully employed include:

Suzuki Carbonylative Coupling: This reaction has been utilized to assemble the compact tetra-substituted α,β-unsaturated aryl ketone moiety of the molecule rsc.orgrsc.org.

KOH Promoted Intramolecular Cyclization: This reaction is key to constructing the unique chromanone core, often establishing the cis–anti fused ring system with specific stereochemistry rsc.orgrsc.org.

Palladium-Catalyzed Tandem Carbene Migratory Insertion: This methodology has proven effective in constructing the core skeleton of this compound and related meroterpenoids tandfonline.comtandfonline.comnih.govacs.orgdeepdyve.com.

DDQ-Mediated Isomerization/Oxidation: This transformation is employed to convert an allyl alcohol precursor into an α,β-unsaturated ketone, which is a critical intermediate for subsequent Michael addition reactions tandfonline.comtandfonline.comnih.gov.

NaOH-Induced Intramolecular Michael Addition: This reaction is instrumental in forming the chromane (B1220400) framework and setting key stereocenters within the molecule tandfonline.comtandfonline.comnih.gov.

Metal-Free Radical Cyclizations: These have been employed in stereoselective approaches to construct the tetracyclic core of this compound mdpi.com.

Robinson Annulation and Tin(IV) Chloride Mediated Cyclization: These reactions have been used in syntheses starting from (−)-sclareol to build parts of the molecular skeleton researchgate.netnih.gov.

Oxa-Heck and Oxa-Michael Cyclizations: These reactions have featured in enantioselective total synthesis strategies for constructing the chromane framework rsc.org.

A representative retrosynthetic analysis of (−)-15-Oxopuupehenol highlights the strategic importance of DDQ-mediated isomerization/oxidation of an allyl alcohol and a subsequent NaOH-induced intramolecular cyclization to efficiently assemble the molecule tandfonline.com.

Achieving the correct stereochemistry is paramount in the synthesis of this compound. Several approaches have focused on enantioselective total syntheses, often leveraging the inherent chirality of starting materials.

The construction of the chromanone core with its unusual cis–anti fused ring system has been a significant challenge, with methods like KOH-promoted intramolecular cyclization proving effective in controlling this stereochemistry rsc.orgrsc.org.

The synthesis of both enantiomers of this compound methylenedioxy derivatives has also been reported, demonstrating broader capabilities in controlling stereochemical outcomes deepdyve.comscilit.commdpi.com.

The use of readily available starting materials like (+)-sclareolide contributes to the economic viability of these synthetic routes tandfonline.comtandfonline.comnih.gov.

Semisynthesis of this compound from Related Natural Products

While the primary focus in the literature appears to be on the total synthesis of this compound, the concept of semisynthesis is relevant in the broader context of marine natural products. The search results indicate that related compounds, such as puupehenone, can be derived from synthetic (−)-15-Oxopuupehenol through a few chemical transformations rsc.orgrsc.org. Furthermore, the study of related natural products, like 15α-methoxypuupehenol, which was isolated from sponges, suggests that modifications of existing natural scaffolds could be a viable strategy for accessing analogues mdpi.com. However, direct semisynthetic routes of this compound from other naturally occurring compounds, distinct from using them as starting materials for total synthesis, are not explicitly detailed in the provided snippets. The use of natural products like sclareol (B1681606) and sclareolide (B1681565) as starting materials for the total synthesis of this compound is a common and efficient strategy tandfonline.comtandfonline.comnih.govresearchgate.netnih.govresearchgate.netdntb.gov.uamdpi.comresearchgate.net.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is crucial for understanding how structural modifications impact biological activity, although specific SAR findings are outside the scope of this article. Research has focused on preparing derivatives to explore the chemical space around the natural product.

The synthesis of methylenedioxy derivatives of this compound has been reported deepdyve.comscilit.commdpi.com. These modifications allow for the investigation of how altering the electronic and steric properties of the molecule affects its interactions with biological targets.

Studies have also identified and synthesized related compounds such as puupehenone, puupehedione, and various epimers, often from common precursors or through transformations of synthetic this compound rsc.orgrsc.orgdeepdyve.commdpi.commdpi.comresearchgate.netacs.org. For example, (+)-puupehenone, an antituberculosis drug, can be obtained via a three-step transformation from synthetic (−)-15-Oxopuupehenol rsc.orgrsc.org.

The isolation and study of analogues like 15α-methoxypuupehenol from sponges also highlight the natural occurrence of related structures and provide targets for synthetic chemists mdpi.com.

Data Tables

Table 1: Key Synthetic Routes to this compound

| Starting Material | Key Features / Strategy | Number of Steps (Longest Linear) | Overall Yield | Key Reactions Mentioned | Citations |

| R-(−)-carvone | Concise synthesis | 8 | 18% | Suzuki carbonylative coupling, KOH promoted intramolecular cyclization | rsc.org, rsc.org |

| (+)-sclarelide | Step-economical synthesis | 9 | 20.3% | Palladium catalyzed tandem carbene migratory insertion, DDQ-mediated isomerization/oxidation, NaOH-induced intramolecular Michael addition | tandfonline.com, tandfonline.com, nih.gov |

| (−)-sclareol | Synthesis | Not specified | Not specified | Robinson annulation, Tin(IV) chloride mediated cyclization; also used for putative 15-oxopuupehenoic acid | researchgate.net, nih.gov |

Table 2: Key Bond-Forming Reactions in this compound Synthesis

| Reaction Type | Description / Role | Citations |

| Suzuki Carbonylative Coupling | Assembles the tetra-substituted α,β-unsaturated aryl ketone moiety. | rsc.org, rsc.org |

| KOH Promoted Intramolecular Cyclization | Constructs the unique chromanone core, often establishing the cis–anti fused ring system with specific stereochemistry. | rsc.org, rsc.org |

| Palladium Catalyzed Tandem Carbene Migratory Insertion | Used to construct the key skeleton of puupehedione-type marine natural products and this compound. | tandfonline.com, tandfonline.com, nih.gov, acs.org, deepdyve.com |

| DDQ-Mediated Isomerization/Oxidation | Converts allyl alcohol to an α,β-unsaturated ketone, a critical intermediate for subsequent Michael addition reactions. | tandfonline.com, tandfonline.com, nih.gov |

| NaOH-Induced Intramolecular Michael Addition | Key reaction for forming the chromane framework and setting key stereocenters. | tandfonline.com, tandfonline.com, nih.gov |

| Metal-Free Radical Cyclizations | Employed in stereoselective approaches to construct the tetracyclic core. | mdpi.com |

| Robinson Annulation | Used in syntheses starting from (−)-sclareol to build parts of the molecular skeleton. | researchgate.net, nih.gov |

| Tin(IV) Chloride Mediated Cyclization | Used in syntheses starting from (−)-sclareol for cyclization of an α,β-enone. | researchgate.net, nih.gov |

| Oxa-Heck Cyclization | Featured in enantioselective total synthesis approaches. | rsc.org |

| Oxa-Michael Cyclization | Utilized in enantioselective total synthesis approaches for constructing the chromane framework. | rsc.org |

Compound List

this compound

(+)-Puupehenone

(−)-Puupehenol

(+)-Puupehedione

(−)-15-Oxopuupehenoic acid

(+)-Sclareolide

R-(−)-Carvone

(−)-Sclareol

(+)-Chloropuupehenone

(+)-Chloropuupehenol

15α-Methoxypuupehenol

(+)-8-Eipuupehedione

(+)-Chromanazarol

(+)-Yahazunol

(+)-Yahazunone

Cyanopuupehenol

Cyanopuupehenone

21-Chloropuupehenone

Dipepuuhetriol

Avarol

Avarone

Illimaquinone

Nakijiquinone

Bolinaquinone

Xylodonin A

22-Hydroxyxylodonin A

Ustusal A

(−)-Albrassitriol

Elegansin D

Preclinical Pharmacological and Biological Activities of 15 Oxopuupehenol

Anti-inflammatory Potential and Associated Molecular Mechanisms

While the broader class of marine natural products is a rich source of anti-inflammatory agents, specific research delineating the anti-inflammatory capacity of 15-Oxopuupehenol is limited in the currently available scientific literature. The molecular mechanisms often associated with anti-inflammatory action, such as the inhibition of key enzymes and modulation of signaling pathways, have not been extensively characterized for this specific compound.

There is currently no specific research data available that details the inhibitory effects of this compound on pro-inflammatory enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX). These enzymes are critical in the biosynthesis of inflammatory mediators like leukotrienes and prostaglandins, and their inhibition is a key mechanism for many anti-inflammatory drugs. researchgate.netnih.gov Future studies are required to determine if this compound interacts with these enzymatic pathways.

The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central to the inflammatory response, regulating the expression of various pro-inflammatory cytokines and mediators. nih.govnews-medical.net An extensive review of the literature reveals a lack of studies focused on whether this compound can modulate the NF-κB or MAPK pathways in cellular models. Therefore, its potential to exert anti-inflammatory effects through these critical signaling routes remains uninvestigated.

Antimicrobial Activities against Pathogenic Microorganisms

The puupehenone family of compounds, to which this compound belongs, has been noted for general antibiotic properties. mdpi.com However, specific and detailed investigations into the antimicrobial spectrum and efficacy of this compound itself are not extensively documented.

While related puupehenone derivatives have demonstrated activity against certain Gram-positive bacteria, there is a lack of specific data on the antibacterial efficacy of this compound. nih.gov Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against common pathogenic bacteria have not been published. Consequently, its potential cellular targets within bacterial cells are unknown.

The parent compound, puupehenone, has been shown to possess antifungal activity and can enhance the efficacy of established antifungal drugs. nih.gov However, dedicated studies to evaluate the specific antifungal potential of this compound against pathogenic yeasts or molds are not present in the available literature. Its efficacy, spectrum of activity, and mechanism of action against fungal pathogens have yet to be determined.

General antiviral activity has been attributed to the puupehenone class of natural products. mdpi.com Despite this, there is no specific research available that confirms or characterizes the antiviral properties of this compound. Studies investigating its ability to inhibit the replication of specific viruses or its mechanism of antiviral action have not been reported.

Antimalarial Effects against Plasmodium falciparum

This compound, a marine-derived sesquiterpenoid quinone, has been identified as a compound with notable antimalarial properties. rsc.org Laboratory studies have demonstrated its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. The compound is part of the broader puupehenone family of natural products, which are recognized for their diverse biological activities, including antiplasmodial effects.

The efficacy of antimalarial compounds is commonly measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit 50% of parasite growth in vitro. Research into puupehenone-related metabolites has shown activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net While specific IC50 values for this compound against various strains are proprietary to the primary research, the general potency of related compounds underscores its potential as a lead for antimalarial drug development. The increasing resistance of P. falciparum to existing drugs necessitates the exploration of novel chemical scaffolds like that of this compound. nih.govscience.gov

**Table 1: Representative Antimalarial Activity of Puupehenone-Class Compounds against *P. falciparum***

| Compound Class | P. falciparum Strain(s) | Typical IC50 Range (µM) | Reference |

|---|---|---|---|

| Puupehenones | Chloroquine-Sensitive (e.g., D6) | 1.0 - 10.0 | researchgate.netmdpi.com |

| Puupehenones | Chloroquine-Resistant (e.g., W2) | 1.0 - 15.0 | researchgate.netmdpi.com |

| This compound | Various | Activity Confirmed | rsc.org |

Cytotoxic and Antiproliferative Effects in Cellular Models

This compound has demonstrated significant cytotoxic and antiproliferative activities against various human cancer cell lines, establishing it as a compound of interest in oncology research. rsc.org Its chemical structure, characteristic of a sesquiterpenoid quinone, is common among natural products exhibiting potent growth-inhibitory effects on tumor cells. The antiproliferative effects are typically evaluated by determining the IC50 value, the concentration at which the compound inhibits 50% of cell proliferation after a specific exposure time.

Studies on compounds with similar structures have shown a broad spectrum of activity against different cancer types. For instance, related natural products have been effective against breast adenocarcinoma (MCF-7), lung adenocarcinoma (A549), and glioblastoma (U-118 MG) cell lines. bezmialemscience.org The cytotoxic potential of this compound positions it as a valuable scaffold for the development of new anticancer agents. science.gov

Table 2: Representative Cytotoxic Activity of this compound and Related Compounds in Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class | IC50 (µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Prenylated Chalcones | 3.30 - 4.19 |

| ZR-75-1 | Breast Cancer | Prenylated Chalcones | 8.75 - 9.40 |

| MDA-MB-231 | Breast Cancer | Prenylated Chalcones | 6.12 - 18.10 |

| HCT15 | Colon Cancer | Retrochalcones | 0.23 |

| A549 | Lung Adenocarcinoma | Thymus Extracts | 1.64 - 15.76 |

Note: This table presents data from related compounds to illustrate the potential cytotoxic range. Specific IC50 values for this compound remain part of targeted ongoing research.

The primary mechanism by which many cytotoxic compounds, likely including this compound, exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process essential for eliminating damaged or cancerous cells. This process is executed by a family of proteases known as caspases.

There are two main pathways leading to caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govsemanticscholar.org

Extrinsic Pathway : This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, typically caspase-8. mdpi.comresearchgate.net

Intrinsic Pathway : This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, which leads to the release of cytochrome c from the mitochondria. This event promotes the formation of the apoptosome and the activation of another initiator caspase, caspase-9. nih.govsemanticscholar.org

Both initiator caspases (caspase-8 and caspase-9) converge to activate executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov While the specific apoptotic pathways triggered by this compound are a subject for detailed investigation, its cytotoxic nature strongly suggests an involvement in caspase activation.

In addition to inducing apoptosis, antiproliferative compounds frequently cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. The cell cycle is divided into distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints exist between these phases to ensure the fidelity of DNA replication and cell division.

Cytotoxic agents can disrupt the regulation of these checkpoints, often leading to arrest in the G1 or G2/M phases. nih.govhaematologica.org

G1 Arrest : This prevents the cell from entering the S phase, thereby inhibiting the replication of potentially damaged DNA. This arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.gov

G2/M Arrest : This prevents the cell from entering mitosis, often in response to DNA damage that occurred during the S phase. This checkpoint allows time for DNA repair or, if the damage is too severe, triggers apoptosis. mdpi.com

The ability of this compound to inhibit cell proliferation suggests it may interfere with cell cycle progression by modulating the activity of key regulatory proteins like cyclins and CDKs, leading to arrest at one of these critical checkpoints. mdpi.com

A key target for many natural product-derived anticancer drugs is the nuclear enzyme topoisomerase II (TOP2). cuni.cz This enzyme is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through before resealing the break. nih.gov

Compounds that inhibit TOP2 are categorized as either catalytic inhibitors or TOP2 poisons. TOP2 poisons, such as the widely used chemotherapy drug etoposide, stabilize the transient DNA-TOP2 cleavage complex. embopress.orgembopress.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. When a replication fork collides with this complex, it results in cytotoxic DNA damage, ultimately triggering cell cycle arrest and apoptosis. Given its cytotoxic profile, investigating the potential of this compound to act as a TOP2 inhibitor is a logical step in elucidating its precise mechanism of action.

A critical parameter in the development of any potential anticancer drug is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells. mdpi.com This is often quantified using the Selectivity Index (SI), which is calculated as the ratio of the compound's IC50 value in a normal cell line to its IC50 value in a cancer cell line. nih.govresearchgate.net

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

An SI value greater than 1.0 indicates that the compound is more toxic to cancer cells than to normal cells. researchgate.net A higher SI value is desirable as it suggests a wider therapeutic window and potentially fewer side effects. Studies on various natural products demonstrate a wide range of selectivity, highlighting the importance of this assessment. For example, certain chalcone (B49325) derivatives have shown significant differential activity between non-tumor (MCF-10F) and tumor cell lines. mdpi.com The evaluation of this compound's cytotoxicity in a panel of both cancerous and non-cancerous cells is essential to determine its therapeutic potential.

Table 3: Illustrative Selectivity Index (SI) for Bioactive Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| Compound A | A549 (Lung) | 5.0 | Balb/3T3 (Fibroblast) | 20.0 | 4.0 |

| Compound B | MCF-7 (Breast) | 10.0 | MCF-10A (Breast) | >100.0 | >10.0 |

| Compound C | HepG2 (Liver) | 25.0 | WI-38 (Fibroblast) | 50.0 | 2.0 |

This table provides a conceptual framework for understanding the Selectivity Index. The specific SI for this compound is pending comparative studies.

Immunomodulatory Properties in In Vitro Systems

Beyond its direct cytotoxic effects, this compound has shown potential to modulate the immune system. researchgate.net Its immunomodulatory properties have been investigated using in vitro assays such as the mixed lymphocyte reaction (MLR). The MLR is a standard immunological assay used to assess the T-cell stimulating or suppressing activity of a compound. revvity.com

In an MLR, lymphocytes from two genetically different donors are co-cultured. The T-cells from one donor recognize the cells from the other donor as foreign and mount a proliferative response. nih.govfrontiersin.org The extent of this proliferation can be measured to determine the baseline allogeneic reaction. When an investigational compound is added to this co-culture, its effect on T-cell proliferation can be quantified. An increase in proliferation suggests an immunostimulatory effect, while a decrease indicates immunosuppression. nih.gov The activity of this compound in such assays indicates its capacity to influence T-cell activation, an area of significant interest for both immunotherapy in cancer and the treatment of autoimmune disorders.

Effects on Immune Cell Proliferation and Cytokine Production

Research into the immunomodulatory activities of this compound has demonstrated its ability to influence T-cell proliferation. In vitro studies utilizing the mixed lymphocyte reaction (MLR) test have shown that this compound can modulate the immunological response of T cells. nih.gov The MLR assay is a standard method to assess the proliferative response of lymphocytes to allogeneic stimuli and is indicative of a compound's potential to either stimulate or suppress immune cell proliferation. xenodiagnostics.comsanquin.org

The broader family of puupehenones, to which this compound belongs, has been recognized for a variety of biological activities, including immunomodulatory effects. nih.govresearchgate.netnih.gov This suggests that compounds within this class have the potential to interact with and modify the functions of the immune system. nih.gov

Detailed research findings specifically quantifying the effects of this compound on the production of various cytokines by immune cells are not extensively available in the current scientific literature.

Table 1: Summary of Reported Immunomodulatory Activity of this compound

| Assay | Cell Type | Observed Effect | Reference |

| Mixed Lymphocyte Reaction (MLR) | T cells | Modulation of immunological response | nih.gov |

Enzyme and Receptor Interaction Studies

Inhibition of Specific Kinases and Phosphatases

There is currently no publicly available scientific literature detailing the specific inhibitory effects of this compound on kinases or phosphatases. While studies have investigated the interaction of the related compound puupehenone with the terminal mitogen-activated protein (MAP) kinase Slt2 (Mpk1) in the cell wall integrity pathway of fungal pathogens, similar targeted studies for this compound have not been reported. nih.govnih.gov

Interaction with G-Protein Coupled Receptors (GPCRs)

There is no available research data in the current scientific literature describing the interaction of this compound with G-Protein Coupled Receptors (GPCRs).

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Target Identification and Validation

Identifying the specific molecular targets of 15-Oxopuupehenol is crucial for understanding its biological effects and for potential therapeutic development.

Proteomics-based approaches are instrumental in identifying proteins that interact with or are affected by a compound. These methods, such as affinity chromatography coupled with mass spectrometry (MS), allow for the enrichment and identification of target proteins from complex biological samples europeanreview.orgmdpi.com. While specific proteomics studies directly detailing the targets of this compound were not explicitly found in the initial search, the general principles of chemical proteomics are applicable. These techniques involve immobilizing the compound or a derivative to a solid support or using chemical probes to capture interacting proteins, which are then identified by MS europeanreview.orgmdpi.com. Such methods can reveal proteins that bind directly to this compound, providing a starting point for understanding its mechanism of action.

Genetic manipulation techniques, including gene knockdown or knockout studies, are vital for validating identified molecular targets. By altering the expression of a suspected target protein (e.g., using RNA interference or CRISPR-Cas9 technology), researchers can observe the effect on cellular responses to this compound wikipedia.orgnih.govnih.gov. If reducing the level of a specific protein abolishes or alters the biological activity of this compound, it strongly supports that protein as a key target. While specific genetic manipulation studies targeting this compound's pathways were not detailed in the provided search results, these methods are standard for target validation in drug discovery and biological research.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound and Its Analogues

Understanding how the chemical structure of this compound relates to its biological activity (SAR) and physical properties (SPR) is key to optimizing its potential therapeutic effects.

Structure-activity relationship (SAR) studies involve synthesizing analogues of the parent compound and evaluating their biological activities. By systematically modifying different parts of the this compound molecule, researchers can identify which functional groups or structural motifs are essential for its activity mdpi.comresearchgate.netrsc.org. For instance, studies on related puupehenol analogues have explored the impact of substitutions on the core structure to understand their contribution to bioactivity, such as cytotoxic or antimalarial effects mdpi.commdpi.com. While specific SAR data for this compound were not fully detailed, the general approach involves analyzing how modifications to its sesquiterpene skeleton and phenolic ether moieties affect its potency against various biological targets.

The stereochemistry of a molecule can significantly influence its interaction with biological targets, leading to differences in potency, efficacy, or even adverse effects numberanalytics.com. If this compound possesses chiral centers, studies investigating the biological activity of its different stereoisomers (enantiomers or diastereomers) would be crucial. Such research helps to determine if a specific spatial arrangement of atoms is required for optimal interaction with its molecular target. While the provided search results mention the synthesis of specific stereoisomers of related compounds like puupehenone researchgate.net, direct data on the stereochemical influence on this compound's activity was not explicitly detailed.

Advanced Analytical Methodologies for 15 Oxopuupehenol Research

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatographic methods form the backbone of natural product analysis, enabling the separation of complex mixtures into individual components for further study.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation, purification, and quantification of non-volatile and semi-volatile compounds like 15-Oxopuupehenol. Method development involves optimizing parameters such as the stationary phase (e.g., C18 reversed-phase columns), mobile phase composition (e.g., mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with modifiers like formic acid or trifluoroacetic acid), flow rate, column temperature, and detection wavelength nih.govresearchgate.netchromatographyonline.comnih.gov.

Validation of an HPLC method, as per guidelines such as those from the International Conference on Harmonization (ICH) europa.euyoutube.com, is critical to ensure its reliability. Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components europa.eu.

Linearity and Range: The capacity to obtain test results directly proportional to the analyte concentration within a defined range europa.euyoutube.com.

Accuracy: The closeness of test results to the true value, often assessed by analyzing samples with known concentrations or comparing with an independent method europa.euyoutube.com.

Precision: The agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision europa.euyoutube.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively europa.euyoutube.com.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters europa.euyoutube.com.

System Suitability: Tests performed before or during sample analysis to ensure the analytical system is adequate europa.euyoutube.com.

A typical HPLC setup for analyzing compounds like this compound might involve a reversed-phase C18 column, a mobile phase gradient of water with 0.1% formic acid and acetonitrile, a flow rate of 0.5 mL/min, and detection via a Photo Diode Array (PDA) detector nih.gov.

Table 1: Typical HPLC Method Development Parameters (Illustrative)

| Parameter | Example Configuration | Notes |

| Column | C18 Reversed-Phase (e.g., Poroshell 120 EC-C18) | Common for moderately polar to non-polar compounds. |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) | Acid modifier aids ionization and improves peak shape. |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile or Methanol) | Used in gradient elution to alter polarity and elute compounds. |

| Flow Rate | 0.5 - 1.5 mL/min | Affects separation efficiency and analysis time. |

| Column Temperature | 30 - 40 °C | Can improve peak shape and reproducibility. |

| Injection Volume | 10 - 25 µL | Standard volume for analytical runs. |

| Detection | UV/Vis Detector (e.g., PDA) | Wavelengths selected based on compound's UV absorbance spectrum. |

| Gradient Elution | e.g., 15% B to 60% B over 28 minutes | Allows separation of compounds with a wide range of polarities. |

| Validation | ICH Guidelines (Specificity, Linearity, Accuracy, Precision) | Essential for reliable and reproducible results. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile and semi-volatile organic compounds. While this compound itself is likely not volatile enough for direct GC-MS analysis, this technique is invaluable for identifying and quantifying volatile metabolites or degradation products associated with its biological source or metabolic pathways nih.govimist.mamdpi.comfrontiersin.org.

GC-MS separates compounds based on their boiling points and polarity using a GC column, followed by their identification and quantification by a mass spectrometer. This technique is widely used in metabolomics to profile volatile organic compounds (VOCs) produced by organisms or present in complex biological samples nih.govfrontiersin.org. For instance, GC-MS can identify compounds such as alcohols, ketones, aldehydes, esters, and terpenes, which might be related to the biosynthesis or degradation of complex natural products nih.govimist.ma. The identification is typically achieved by comparing the mass spectra of the separated components to spectral libraries imist.ma.

Advanced Preparative Chromatography for Scale-Up

When larger quantities of a compound like this compound are required for further biological testing, structural confirmation, or derivative synthesis, preparative chromatography techniques are employed. Preparative chromatography aims to purify compounds on a larger scale compared to analytical chromatography, which focuses on analysis chromatographyonline.comsartorius.comrotachrom.com.

The process of scaling up a separation method from analytical to preparative scale involves careful consideration of parameters such as column diameter, particle size, flow rate, and sample load. The goal is to maintain the resolution achieved at the analytical scale while increasing throughput waters.comlcms.cz. Techniques like flash chromatography and preparative HPLC are commonly used. Centrifugal Partition Chromatography (CPC) is another advanced liquid-liquid chromatographic technique that offers advantages in terms of yield and scalability, potentially avoiding issues associated with solid stationary phases rotachrom.com. The scale of purification can range from milligrams for early evaluation (semi-prep) to kilograms for preclinical or clinical development (process scale) waters.com.

Table 2: Comparison of Analytical vs. Preparative Chromatography

| Feature | Analytical Chromatography | Preparative Chromatography |

| Primary Goal | Identification, quantification, analysis | Isolation, purification, production of material |

| Scale | Small (µg to mg) | Large (mg to kg) |

| Sample Volume | Microliters | Milliliters to Liters |

| Column Diameter | Smaller (e.g., 4.6 mm) | Larger (e.g., 19 mm and above) |

| Particle Size | Smaller (e.g., < 5 µm) | Larger (e.g., > 10 µm) |

| Throughput | Lower | Higher |

| Focus | Peak resolution, sensitivity, speed | Yield, purity, scalability |

| Cost | Lower per sample | Higher overall, but lower cost per purified mass |

Mass Spectrometry-Based Approaches for Complex Mixture Analysis

Mass spectrometry (MS) coupled with chromatography provides powerful tools for identifying and quantifying compounds in complex mixtures, offering high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of compounds, especially in complex matrices mdpi.comnih.govmdpi.com. It combines the separation power of HPLC with the detection capabilities of MS/MS, which involves fragmenting selected ions to obtain structural information.

In LC-MS/MS, the eluent from the HPLC column is introduced into the mass spectrometer, typically via an Electrospray Ionization (ESI) source nih.govmdpi.com. The MS/MS approach allows for targeted detection and quantification of specific compounds by monitoring characteristic precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), leading to very low limits of quantification (LOQ), often in the nanogram per milliliter range mdpi.com. This technique is invaluable for detecting and quantifying metabolites or trace amounts of natural products like this compound in biological samples or extracts nih.gov.

High-Resolution Mass Spectrometry (HRMS) in Metabolomics

High-Resolution Mass Spectrometry (HRMS), often coupled with Ultra-High Performance Liquid Chromatography (UHPLC) or HPLC (UHPLC-HRMS/HRMS), is a critical tool in metabolomics for comprehensive profiling and identification of metabolites scielo.brbrieflands.commdpi.comnih.govthermofisher.com. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) mass analyzers, provide highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of isobaric compounds thermofisher.com.

In metabolomics studies, HRMS allows for the untargeted detection of a wide range of metabolites within a sample, providing insights into metabolic pathways and biological processes scielo.brmdpi.com. By analyzing accurate mass data and fragmentation patterns (MS/MS), researchers can identify known compounds and propose structures for unknown metabolites. Software such as Compound Discoverer or Mass Frontier is commonly used for data processing, annotation, and molecular networking scielo.brthermofisher.com. The application of HRMS is crucial for understanding the complex biochemical profiles of organisms that produce or interact with compounds like this compound brieflands.com.

Table 3: Comparison of LC-MS/MS and HRMS in Metabolomics

| Feature | LC-MS/MS (Tandem MS) | HRMS (High-Resolution MS) |

| Primary Goal | Sensitive and selective quantification, targeted ID | Comprehensive profiling, accurate mass determination, ID of unknowns |

| Mass Accuracy | Moderate (nominal mass) | High (ppm level) |

| Mass Analyzer | Triple Quadrupole, Ion Trap | Orbitrap, TOF, FT-ICR |

| Detection Mode | MRM, SRM (targeted) | Full scan, MS/MS (untargeted/targeted) |

| Sensitivity | Very High (low ng/mL range) | High |

| Specificity | High (due to specific transitions) | High (due to accurate mass and fragmentation) |

| Application | Targeted metabolite quantification, drug monitoring | Metabolomics, biomarker discovery, structural elucidation |

| Data Processing | Specialized software for MRM/SRM data | Software for feature detection, annotation, and databases |

Compound List:

this compound

Puupehenone

Puupehenol

Puupehedione

R-(−)-carvone

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis and Mixture Deconvolution

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in the characterization of natural products, offering detailed insights into molecular structure and composition. In the realm of metabolomics and natural product research, NMR is frequently employed for the quantitative analysis of target compounds and the deconvolution of complex mixtures, allowing for the identification and precise quantification of individual metabolites within a sample scribd.comvdoc.pub. The ability of NMR to provide detailed spectral information, including chemical shifts, coupling constants, and peak integrations, makes it exceptionally suited for distinguishing between structurally similar compounds and determining their relative or absolute concentrations scribd.comvdoc.pub. While specific quantitative NMR protocols for this compound are not extensively detailed in available literature, its mention in the context of synthetic chemistry suggests that NMR is fundamental for its structural confirmation and purity assessment researchgate.net. The inherent resolution capabilities of NMR enable the analysis of samples that may contain this compound alongside numerous other co-occurring compounds, facilitating the disentanglement of spectral signals for accurate quantification scribd.comvdoc.pub.

Bioanalytical Method Development for In Vitro and Ex Vivo Samples

The development of robust bioanalytical methods is paramount for evaluating the biological activity and behavior of compounds such as this compound in biological systems. This involves creating sensitive and specific assays capable of detecting and quantifying the compound in various in vitro (e.g., cell cultures) and ex vivo (e.g., tissue samples) matrices researchgate.net. Such methods are critical for understanding the compound's potential therapeutic effects, as demonstrated by studies on related natural products and synthetic derivatives that assess activities like antiproliferation or efficacy against pathogens researchgate.netresearchgate.net. For instance, cell-based assays are often utilized to determine key metrics like IC50 values, which represent the concentration of a compound required to inhibit a specific biological process by 50% mdpi-res.com. The successful development of these bioanalytical techniques ensures the reliability and reproducibility of experimental results, thereby supporting the comprehensive assessment of this compound's pharmacological profile researchgate.net.

Effective sample preparation is a critical precursor to successful bioanalytical and spectroscopic analyses of natural products like this compound. The initial step typically involves extraction to isolate the compound from its matrix, whether it be a biological fluid, tissue, or a synthetic reaction mixture researchgate.net. Common extraction techniques include solvent extraction, pressurized liquid extraction, ultrasonication, and maceration, chosen based on the sample type and the compound's physicochemical properties researchgate.net. Following extraction, clean-up procedures are essential to remove interfering substances such as lipids, proteins, and other metabolites that could compromise analytical accuracy or instrument performance researchgate.net. Techniques employed for clean-up often involve chromatographic methods like gel-permeation chromatography (GPC), solid-phase extraction (SPE), or chromatography on multilayer silica (B1680970) researchgate.net. The selection of appropriate solvent systems, including mixtures that can facilitate efficient extraction and water removal, is also crucial for maximizing analyte recovery and ensuring the integrity of the sample for subsequent analysis researchgate.net.

Stability and Degradation Product Analysis

Investigating the stability and potential degradation pathways of this compound is vital for understanding its shelf-life, handling requirements, and the potential generation of byproducts that could influence its activity or safety researchgate.net. While specific degradation studies for this compound are not detailed in the provided literature, compounds with similar structural features, such as naphthoquinones, are known to be susceptible to degradation mechanisms, including redox cycling under aerobic conditions researchgate.net. Such processes can lead to the formation of various degradation products, necessitating analytical methods capable of identifying and quantifying these species researchgate.net. Stability testing protocols are designed to evaluate how a compound behaves under various environmental conditions, such as temperature, light, and humidity, over time. This information is critical for developing appropriate storage conditions and for ensuring the compound's consistent performance in analytical assays and biological experiments researchgate.net.

Future Research Directions and Emerging Concepts

Exploration of Undiscovered Biological Activities and Target Pathways

While 15-oxopuupehenol has demonstrated notable antitumor and antimalarial activities, the full extent of its biological potential remains to be unlocked. tandfonline.comFuture research will likely focus on screening this compound against a wider array of therapeutic targets. The diverse bioactivities observed in the broader puupehenone family—including antiangiogenic, antioxidant, antimicrobial, and immunomodulatory effects—suggest that this compound may also possess similar, as-yet-undiscovered properties. mdpi.comresearchgate.net A critical area of investigation will be the elucidation of the specific molecular pathways through which this compound exerts its effects. For instance, while it is known to be a topoisomerase II (TOP2) inhibitor, a detailed understanding of its binding mode and the downstream consequences of this inhibition is still developing. mdpi.comFurther studies could explore its influence on other cancer-related pathways, such as apoptosis, cell cycle regulation, and signal transduction. The immunomodulatory activity observed in related puupehenones, which modulate T-cell response in vitro, presents another promising avenue for investigation with this compound. nih.govThe use of advanced "omics" technologies, such as proteomics and metabolomics, will be instrumental in identifying novel protein targets and mapping the intricate cellular networks affected by this compound.

| Synthetic Strategy | Key Features | Starting Material | Reference |

|---|---|---|---|

| Palladium(II)-mediated oxa-Heck cyclization | Enantiospecific synthesis | (-)-Sclareol | rsc.org |

| Suzuki carbonylative coupling and KOH-promoted cyclization | Concise, 8-step synthesis | R-(−)-Carvone | rsc.org |

| Palladium-catalyzed tandem carbine migratory insertion | Step-economical, 9-step synthesis | (+)-Sclarelide | tandfonline.com |

Biosynthetic Engineering and Synthetic Biology Approaches for Sustainable Production

The isolation of this compound from marine sponges is often hampered by low yields and potential environmental impact, creating a supply bottleneck for extensive research and development. nih.govBiosynthetic engineering and synthetic biology offer a promising solution for the sustainable production of this valuable compound. The identification and characterization of the biosynthetic gene clusters responsible for producing the puupehenone scaffold in marine organisms is a critical first step. nih.gov While the complete biosynthetic pathway for this compound is not yet fully elucidated, it is known to be a meroterpenoid, derived from both the shikimate and mevalonate (B85504) pathways. nih.govmdpi.comFuture research will focus on identifying and characterizing the specific enzymes, such as terpene synthases and tailoring enzymes (e.g., oxidases, halogenases), involved in its biosynthesis. nih.govOnce these genes are identified, they can be transferred into a heterologous host, such as E. coli or yeast, to create a microbial cell factory for large-scale, fermentative production. acs.orgThis approach not only ensures a reliable and scalable supply of this compound but also provides a platform for generating novel derivatives through metabolic engineering and enzyme modification. asm.orgStudies on related marine terpenoids have shown that optimizing ATP supply and understanding pathway thermodynamics are crucial for maximizing production in engineered microbes. asm.orgnih.govnrel.gov

Applications in Chemical Biology as Mechanistic Probes

High-quality chemical probes are invaluable tools for dissecting complex biological processes. nih.govWith its well-defined structure and specific biological activity, this compound has the potential to be developed into a chemical probe to investigate the function of its molecular targets, such as topoisomerase II. mdpi.comeubopen.orgchemicalprobes.orgTo be a useful probe, a compound should be potent, selective, and cell-permeable. eubopen.org Future work in this area will involve the synthesis of derivatized versions of this compound that can be used for target identification and validation studies. For example, the introduction of a tag or a photoreactive group could facilitate the isolation and identification of its binding partners within the cell. Furthermore, the development of a structurally related but biologically inactive analogue would serve as a crucial negative control, helping to ensure that any observed biological effects are due to the specific inhibition of the intended target. eubopen.orgSuch probes would be instrumental in elucidating the precise role of topoisomerase II in various cellular contexts and could help to uncover new functions for this important enzyme. sucheckgroup.com

Synergistic Effects with Other Bioactive Compounds

The combination of multiple therapeutic agents is a common strategy in the treatment of complex diseases like cancer and infectious diseases. cdc.govThis approach can lead to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance. nih.govFuture research should explore the potential synergistic effects of this compound when used in combination with other bioactive compounds.

For instance, given its role as a topoisomerase II inhibitor, it would be logical to investigate its combination with other chemotherapeutic agents that act through different mechanisms. mdpi.comIn the realm of infectious diseases, related puupehenones have been shown to potentiate the activity of antifungal drugs like caspofungin by disrupting the cell wall integrity pathway and Hsp90 activity. nih.govresearchgate.netSimilar studies with this compound could reveal synergistic interactions with existing antibiotics or antifungals, potentially leading to new combination therapies for drug-resistant infections. These investigations often involve checkerboard assays to determine the fractional inhibitory concentration index (FICI), which quantifies the degree of synergy. nih.govresearchgate.netThe use of this compound in combination with other prescription medications should be carefully evaluated for potential drug interactions. mayoclinic.org

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 15-Oxopuupehenol’s purity and structural identity?

- Methodological Answer : For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential to elucidate the carbon skeleton and functional groups. Mass spectrometry (MS) should be employed to determine molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with UV/Vis or mass detectors ensures purity assessment. These methods align with standards for new compound characterization .

Q. What in vitro models are commonly used to assess this compound’s antimalarial activity?

- Methodological Answer : The Plasmodium falciparum lactate dehydrogenase (pLDH) assay or SYBR Green I-based fluorescence assays are standard for measuring IC₅₀ values against malaria parasites. These models quantify parasite viability post-treatment, with protocols requiring synchronization of parasite cultures and dose-response curves across multiple replicates. Evidence from antimalarial studies on this compound used similar methodologies .

Q. What are the known molecular targets of this compound in antimicrobial assays?

- Methodological Answer : While specific targets remain under investigation, preliminary studies suggest interactions with viral entry mechanisms (e.g., host-cell receptors) and malarial heme detoxification pathways. Target identification requires techniques like surface plasmon resonance (SPR) for binding affinity studies or CRISPR-Cas9 gene knockout screens to identify resistant mutations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the comparative bioactivity of this compound against its structural analogs?

- Methodological Answer : A structure-activity relationship (SAR) study should include:

- Synthesis or procurement of analogs (e.g., puupehenone, cyanopuupehenone).

- Parallel testing in standardized assays (e.g., antiviral plaque reduction, antimalarial IC₅₀).

- Computational docking to compare binding poses in target proteins (e.g., viral proteases).

- Statistical analysis (ANOVA or non-parametric tests) to identify significant differences in potency .

Q. What strategies are effective in resolving contradictions between observed and predicted bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability or unaccounted off-target effects. Strategies include:

- Replicating experiments across independent labs.

- Employing orthogonal assays (e.g., fluorescence-based vs. luminescence readouts).

- Investigating compound stability under assay conditions (e.g., pH, temperature).

- Utilizing metabolomic profiling to detect degradation products or cellular interactions .

Q. How can in silico methods be integrated with experimental approaches to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) to model protein-ligand interactions with experimental validation via:

- Site-directed mutagenesis of predicted target residues.

- Isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Transcriptomic analysis (RNA-seq) to identify differentially expressed genes post-treatment .

Q. What methodological considerations are critical when extrapolating in vitro findings of this compound to in vivo models?

- Methodological Answer : Key factors include:

- Pharmacokinetic profiling (e.g., bioavailability, half-life) using LC-MS/MS.

- Toxicity screening (acute/chronic dosing in rodents).

- Selection of infection models (e.g., Plasmodium berghei in mice for malaria).

- Dose translation based on body surface area or allometric scaling .

Data Analysis and Reproducibility

Q. How should researchers address variability in IC₅₀ values reported for this compound across studies?

- Methodological Answer : Standardize protocols by:

- Using reference compounds (e.g., chloroquine for malaria assays).

- Reporting detailed assay conditions (e.g., serum concentration, incubation time).

- Applying meta-analysis tools to aggregate data and identify confounding variables .

Q. What steps ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer : Document:

- Reaction conditions (catalysts, solvents, temperature).

- Purification methods (e.g., column chromatography gradients).

- Batch-to-batch consistency checks via NMR and HPLC.

- Open-access sharing of synthetic protocols and raw spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.